Stereochemical Definition: (5E)-Isomer Differentiated from (5Z)-Analog
The (5E)-configuration is explicitly specified in this compound, while the commercially available (Z)-isomer (ChEMBL458705) is frequently reported in databases . In human NAT1 inhibition assays, the (Z)-isomer shows an IC₅₀ of 3,900 nM [1]. Although directly comparable data for the (E)-form are not yet available in public repositories, the distinct geometry is expected to alter the binding pose and potency, making the two isomers non-substitutable in structure–activity studies [2].
| Evidence Dimension | Stereochemistry at exocyclic double bond |
|---|---|
| Target Compound Data | (5E)-isomer; specific rotation/NOE data not publicly available |
| Comparator Or Baseline | (5Z)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one; ChEMBL458705 |
| Quantified Difference | No quantitative IC₅₀ comparison available; structural assignment confirmed by IUPAC name |
| Conditions | Structural identity verified by nomenclature and CAS registry; biochemical comparison pending |
Why This Matters
Procurement of the incorrect isomer can lead to invalid SAR conclusions and wasted screening resources, especially when the intended target is sensitive to ligand geometry.
- [1] BindingDB. BDBM50274886: (Z)-5-(2'-Methylbenzylidene)-2-thioxothiazolidin-4-one (ChEMBL458705). 2025. View Source
- [2] Russell, A.J.; Westwood, I.M.; Crawford, M.H.; Robinson, J.; Kawamura, A.; Redfield, C.; Laurieri, N.; Lowe, E.D.; Davies, S.G.; Sim, E. Selective small molecule inhibitors of the potential breast cancer marker, human arylamine N-acetyltransferase 1, and its murine homologue, mouse arylamine N-acetyltransferase 2. Bioorg. Med. Chem. 2009, 17, 905-918. View Source
